molecular formula C5H15ClN2 B1285326 (2-Aminoethyl)trimethylammonium chloride hydrochloride CAS No. 3399-67-5

(2-Aminoethyl)trimethylammonium chloride hydrochloride

Cat. No.: B1285326
CAS No.: 3399-67-5
M. Wt: 138.64 g/mol
InChI Key: VSZWLDAGOXQHNB-UHFFFAOYSA-M
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Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

(2-Aminoethyl)trimethylammonium chloride hydrochloride, also known as 2-amino-n,n,n-trimethylethanaminium chloride hydrochloride, is primarily used as a ‘fixed charge’ chemical derivatization reagent . It is used to structurally modify peptides and polymers . The primary targets of this compound are therefore the peptides and polymers that it modifies .

Mode of Action

The compound interacts with its targets (peptides and polymers) by introducing a fixed charge, which results in structural modifications . This interaction can alter the properties of the target molecules, potentially influencing their behavior in biological systems .

Biochemical Pathways

Given its role in modifying peptides and polymers, it can be inferred that it may influence a variety of biochemical pathways depending on the specific targets it modifies .

Pharmacokinetics

As a chemical derivatization reagent, its bioavailability would likely depend on the specific context of its use, including the nature of the target molecules and the conditions under which the derivatization process occurs .

Result of Action

The primary result of the action of this compound is the structural modification of peptides and polymers . This can alter the properties of these molecules, potentially influencing their behavior in biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH, temperature, and ionic strength of the solution in which the derivatization process occurs .

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)trimethylammonium chloride hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It serves as a catalyst in protein and other biomolecule reactions, enhancing the efficiency of these processes . The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, facilitating structural modifications and stabilization of reaction intermediates . Additionally, it is used in the synthesis of polymers and nanomaterials, where it helps in the dispersion of nanomaterials in aqueous solutions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and intracellular proteins can lead to changes in cell function and behavior . For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Furthermore, its ability to stabilize polymerization processes can impact cellular structures and functions, leading to alterations in cell morphology and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and enzymes, leading to changes in their activity and function . It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell morphology and activity . The stability and degradation of this compound are important factors to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall biochemical processes . Understanding the metabolic pathways influenced by this compound is crucial for elucidating its role in biochemical reactions and cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s quaternary ammonium structure allows it to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminoethyl)trimethylammonium chloride hydrochloride can be synthesized through the reaction of trimethylamine with 2-chloroethylamine hydrochloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)trimethylammonium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)trimethylammonium chloride
  • Glycidyltrimethylammonium chloride
  • (3-Carboxypropyl)trimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (2-Bromoethyl)trimethylammonium bromide
  • (3-Bromopropyl)trimethylammonium bromide
  • (3-Acrylamidopropyl)trimethylammonium chloride

Uniqueness

What sets (2-Aminoethyl)trimethylammonium chloride hydrochloride apart from similar compounds is its dual functionality as both a surfactant and a stabilizer. This unique combination of properties makes it highly versatile and valuable in various applications, from polymer synthesis to biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-Aminoethyl)trimethylammonium chloride hydrochloride involves the reaction of 2-chloro-N,N,N-trimethylethanaminium chloride with ethylenediamine.", "Starting Materials": [ "2-chloro-N,N,N-trimethylethanaminium chloride", "ethylenediamine" ], "Reaction": [ "Add ethylenediamine to a solution of 2-chloro-N,N,N-trimethylethanaminium chloride in a solvent such as water or ethanol.", "Heat the mixture to reflux temperature for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry it to obtain the final product, (2-Aminoethyl)trimethylammonium chloride hydrochloride." ] }

CAS No.

3399-67-5

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

2-aminoethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

VSZWLDAGOXQHNB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCN.Cl.[Cl-]

Canonical SMILES

C[N+](C)(C)CCN.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (2-Aminoethyl)trimethylammonium chloride hydrochloride contribute to the properties of functionalized polymers?

A1: this compound serves as a cationic building block in the synthesis of polycationic polymers. [] When conjugated to polymer backbones, it introduces positively charged quaternary ammonium groups. These groups influence the polymer's charge density, aqueous solubility, and ability to interact with negatively charged molecules like DNA. [] For example, researchers utilized this compound to create a library of cationic polymethacrylamides. These polymers exhibited varying degrees of DNA complexation, highlighting the influence of this compound on polymer functionality. []

Q2: What are the analytical applications of this compound?

A2: this compound acts as a derivatizing agent in analytical techniques like mass spectrometry. [] It reacts with specific functional groups in target molecules, enhancing their detectability and enabling separation based on charge differences. For instance, researchers employed this compound to derivatize hydroxyl groups in HETEs (hydroxyeicosatetraenoic acids) for analysis via UHPLC-Q-TOF/MS. [] This derivatization step proved crucial for distinguishing metabolic profiles between healthy individuals and asthma patients. []

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